molecular formula C14H20OS B8439494 1-Cyclohexyl-2-phenylthioethanol

1-Cyclohexyl-2-phenylthioethanol

Cat. No.: B8439494
M. Wt: 236.37 g/mol
InChI Key: CWPSZZDQRYVOIJ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-(phenylthio)ethan-1-one is a ketone derivative featuring a cyclohexyl group at the 1-position and a phenylthio (SPh) substituent at the 2-position. It is synthesized via nucleophilic substitution using 2-bromo-1-cyclohexylethan-1-one, thiophenol, potassium carbonate, and dry DMF, yielding a colorless liquid with a moderate efficiency of 52.4% after flash chromatography (petroleum ether/ethyl acetate: 98:2) . The compound has been fully characterized, though its biological or industrial applications remain unspecified in the available literature.

Properties

Molecular Formula

C14H20OS

Molecular Weight

236.37 g/mol

IUPAC Name

1-cyclohexyl-2-phenylsulfanylethanol

InChI

InChI=1S/C14H20OS/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h2,5-6,9-10,12,14-15H,1,3-4,7-8,11H2

InChI Key

CWPSZZDQRYVOIJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CSC2=CC=CC=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Ketone Analogs

  • 1-Cyclohexyl-2-phenyl-1-ethanone (): Structure: Replaces the phenylthio group with a phenyl moiety. Synthesis: Limited details are provided, but commercial samples are available at 95% purity. Properties: Solid state (melting point unspecified), suggesting higher crystallinity compared to the liquid 1-cyclohexyl-2-(phenylthio)ethan-1-one.

Hydroxyacetophenones ():

  • Examples: 1-(5-Cyclohexyl-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone (MP: 80°C, yield: 78%). 1-(5-Cyclohexyl-2,3,4-trihydroxyphenyl)-2,2,2-trifluoroethanone (MP: 128°C, yield: 78%).
  • Applications : Often intermediates in pharmaceuticals or agrochemicals due to their reactivity.

Thioether vs. Ether Derivatives

  • 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (): Structure: Ether-linked ethanol with a bulky alkylphenol substituent. Properties: Higher hydrophobicity compared to phenylthio derivatives, influencing solubility and membrane permeability.
  • 2-(2-Thienyl)ethanol (): Structure: Ethanol group attached to a thiophene ring. Applications: Pharmaceutical intermediate (e.g., antiviral or antitumor agents).

Preparation Methods

Key Considerations

  • Catalyst Selection : Ruthenium (Ru)-based catalysts have demonstrated efficacy in cyclohexyl compound synthesis. Patent EP0222984A1 describes Ru/Al₂O₃ catalysts for hydrogenating acetophenone derivatives at 200–350 bar H₂ and 80–160°C.

  • Reaction Conditions : High-pressure hydrogenation ensures near-complete conversion. Example yields for similar ketones reach >90% under optimized conditions.

Table 1: Hydrogenation Parameters for Analogous Ketones

CatalystPressure (bar)Temperature (°C)SubstrateYield (%)
Ru/Al₂O₃300110Acetophenone96.4
Pd/Al₂O₃1590Acetophenone61.1

Data adapted from patent EP0222984A1

Nucleophilic Substitution via Tosylate Intermediates

Replacing the hydroxyl group in 1-cyclohexylethanol with a phenylthio moiety through nucleophilic substitution offers a direct route. This method leverages the high reactivity of phenylthiolate (PhS⁻) as a nucleophile.

Protocol

  • Tosylation : Convert 1-cyclohexylethanol to its tosylate using p-toluenesulfonyl chloride (TsCl) in pyridine.

  • Displacement : React the tosylate with sodium phenylthiolate (PhSNa) in a polar aprotic solvent (e.g., DMF or THF).

Advantages

  • High Yield : Tosylates are excellent leaving groups, enabling efficient displacement by strong nucleophiles like PhS⁻.

  • Functional Group Compatibility : The thioether group remains stable under substitution conditions.

Table 2: Nucleophilic Substitution Parameters

Leaving GroupNucleophileSolventTemperatureYield (%)
TosylatePhS⁻DMF60°C~85

Hypothetical data based on analogous reactions

Reduction of Aldehydes via Grignard Reagents

Oxidizing 2-(phenylthio)ethanol to an aldehyde followed by Grignard addition provides an alternative pathway.

Steps

  • Oxidation : Convert 2-(phenylthio)ethanol to 2-(phenylthio)acetaldehyde using a mild oxidizing agent (e.g., Swern oxidation).

  • Grignard Addition : React the aldehyde with cyclohexylmagnesium bromide to form the secondary alcohol.

Challenges

  • Oxidation Sensitivity : The thioether group may influence reaction stability. Swern oxidation is preferred for its mildness.

  • Stereochemical Control : Grignard additions typically yield racemic mixtures unless chiral catalysts are employed.

Table 3: Grignard Addition Parameters

AldehydeGrignard ReagentSolventYield (%)
2-(Phenylthio)acetaldehydeCyclohexyl MgBrDiethyl ether~70

Estimated based on similar aldehyde reductions

Mitsunobu Reaction for Thioether Formation

The Mitsunobu reaction, traditionally used for alcohol-to-ether conversions, could theoretically replace the hydroxyl group with a thioether.

Mechanism

  • Reagents : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) deprotonate the alcohol, enabling nucleophilic attack by PhSH.

Limitations

  • Low Efficiency : Mitsunobu reactions with thiols are less common and may require optimization.

  • Byproduct Formation : Competing elimination pathways may reduce yields.

Table 4: Mitsunobu Reaction Optimization

AlcoholThiolSolventYield (%)
1-CyclohexylethanolPhSHTHF<50

Hypothetical data; requires experimental validation

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions could introduce the phenylthio group. For example, a Suzuki coupling between a boronic acid and a halide intermediate.

Challenges

  • Halide Synthesis : Introducing a halide adjacent to the cyclohexyl group is non-trivial.

  • Catalyst Stability : Thiophenol groups may poison palladium catalysts.

Radical Alkylation

Radical-initiated reactions could add cyclohexyl groups to 2-(phenylthio)ethanol.

Proposed Method

  • Initiator : AIBN (azobisisobutyronitrile) in the presence of light or heat.

  • Radical Source : Cyclohexyl iodide.

Table 5: Radical Alkylation Parameters

SubstrateRadical SourceInitiatorYield (%)
2-(Phenylthio)ethanolCyclohexyl IAIBN~40

Theoretical yields based on analogous radical reactions

Friedel-Crafts Alkylation

Though less likely due to the non-aromatic cyclohexyl group, Friedel-Crafts alkylation could theoretically introduce the cyclohexyl moiety.

Feasibility

  • Catalyst : AlCl₃ or BF₃.

  • Substrate : Benzyl chloride derivatives.

Limitations

  • Electron-Withdrawing Groups : The thioether may deactivate the aromatic ring, hindering electrophilic substitution.

Critical Analysis of Methods

Most Promising Routes

  • Nucleophilic Substitution (Tosylate) : Offers high yields and compatibility with thiophenol groups.

  • Grignard Addition : Provides direct access to the secondary alcohol but requires aldehyde synthesis.

  • Hydrogenation : Efficient for ketone reduction but depends on precursor availability.

Key Challenges

  • Stereochemical Control : Most methods yield racemic mixtures.

  • Functional Group Stability : Thiophenol groups may require inert atmospheres to prevent oxidation.

Q & A

Q. What computational tools are available to predict the physicochemical properties of this compound?

  • Methodology : Use ChemAxon or ACD/Labs to estimate logP, pKa, and solubility. Cross-reference with experimental data from PubChem () or ChemIDplus () . Molecular dynamics simulations can model interactions in biological systems (e.g., membrane permeability).

Biological and Toxicological Profiling

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

  • Methodology : Conduct MTT assays on human hepatocytes (HepG2) to assess cytotoxicity. Compare with structurally similar compounds like 2-(2-chlorophenoxy)ethanol (), which has established LD50_{50} values in rodent models .

Q. How can researchers validate the metabolic pathways of this compound using isotopic labeling?

  • Methodology : Synthesize 13C^{13}C-labeled analogs (e.g., 13C^{13}C-cyclohexyl group) and track metabolites via LC-MS. describes protocols for isotopic labeling of biphenyl derivatives, which can be adapted .

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